BenchChemオンラインストアへようこそ!

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide

Medicinal Chemistry Anti-influenza Drug Discovery Compound Library Procurement

This compound uniquely combines the potency-validated 2,5-dimethylfuran-3-carboxamide core with a hydroxy-functionalized pentyl-thiophene linker—a topology unmatched by any commercially available analog. The 2,5-dimethyl substitution is critical for biological activity; non-methylated analogs lose target engagement. Ideal for anti-H5N1 SAR expansion, fragment-based screening, and ADME/PK profiling of hydrogen-bond donor effects. ≥95% purity. For research use only.

Molecular Formula C16H21NO3S
Molecular Weight 307.41
CAS No. 2034241-29-5
Cat. No. B2998215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide
CAS2034241-29-5
Molecular FormulaC16H21NO3S
Molecular Weight307.41
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCCC(CCO)C2=CC=CS2
InChIInChI=1S/C16H21NO3S/c1-11-10-14(12(2)20-11)16(19)17-7-5-13(6-8-18)15-4-3-9-21-15/h3-4,9-10,13,18H,5-8H2,1-2H3,(H,17,19)
InChIKeyNANZGFLWRVELQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide (CAS 2034241-29-5): Structural Identity and Compound Class Context for Procurement


N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide (CAS 2034241-29-5) is a synthetic small-molecule heterocyclic carboxamide (C₁₆H₂₁NO₃S; MW 307.41 g/mol) that contains dual aromatic pharmacophores—a 2,5-dimethylfuran ring and a thiophene ring—tethered by a flexible hydroxy-functionalized pentyl linker . The 2,5-dimethylfuran-3-carboxamide scaffold has been established as a privileged motif for anti-influenza A (H5N1) activity, with the dimethyl substitution pattern shown to be critical for biological potency in systematic SAR studies [1]. This compound is supplied as a research-grade screening intermediate (typical purity 95%), with its primary value proposition being a unique combination of the validated 2,5-dimethylfuran pharmacophore with a conformationally flexible hydroxyalkyl-thiophene side chain.

Why Generic Substitution is Invalid: Non-Interchangeability of N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide with In-Class Analogs


Compounds within the furan/thiophene-carboxamide class are not functionally interchangeable. The 2,5-dimethyl substitution on the furan ring is not merely a decorative modification—published structure–activity relationship (SAR) data from an anti-H5N1 influenza screen demonstrate that replacing the 2,5-dimethylfuran moiety with a non-methylated furan, or altering the linker chemistry, produces dramatic potency shifts ranging from single-digit micromolar to inactive [1]. The target compound combines the potency-validated 2,5-dimethylfuran-3-carboxamide core with a uniquely long, flexible, hydroxyl-terminated pentyl linker bearing a terminal thiophene—a topology not represented among the published anti-influenza leads and not matched by any single commercially available analog . Simple substitution with the closest commercially available comparator—the non-methylated furan-3-carboxamide analog (C₁₄H₁₇NO₃S; MW 279.35)—would discard the dimethyl substitution directly implicated in target engagement, thereby invalidating any class-level activity inference for procurement decisions .

Product-Specific Quantitative Evidence Guide for N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide: Comparator-Based Differentiation Data


Structural Differentiation from Closest Commercial Analog: 2,5-Dimethylfuran vs. Non-Methylated Furan Core

The target compound (C₁₆H₂₁NO₃S; MW 307.41) differs from its closest commercially cataloged comparator—N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide (C₁₄H₁₇NO₃S; MW 279.35)—by the presence of two methyl substituents at the 2- and 5-positions of the furan ring, contributing an additional 28.06 Da molecular weight and increased lipophilicity at the core pharmacophore . Published SAR data from the furan-carboxamide anti-H5N1 series demonstrate that the 2,5-dimethyl-substituted heterocyclic moiety has a significant influence on anti-influenza activity, with the lead 2,5-dimethyl compound (1a) achieving an EC₅₀ of 1.25 μM, whereas simple unsubstituted furan analogs were either markedly less potent or absent from the active series, indicating that the dimethyl substitution pattern is functionally essential [1].

Medicinal Chemistry Anti-influenza Drug Discovery Compound Library Procurement

Anti-Influenza A (H5N1) Activity Potential: 2,5-Dimethylfuran Pharmacophore Validation Via Published Lead Series

The 2,5-dimethylfuran-3-carboxamide scaffold has been validated through a published systematic SAR campaign as a novel inhibitor chemotype targeting lethal H5N1 influenza A virus. The lead compound in this series, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a), exhibited an EC₅₀ of 1.25 μM in MDCK cells, while the closest structural comparator with a simpler benzylthio linker (compound 1b) showed reduced activity with an EC₅₀ of 7.716 μM (∼6.2-fold loss of potency) [1]. The target compound retains the identical 2,5-dimethylfuran-3-carboxamide core that was demonstrated to be a critical determinant of anti-H5N1 activity; the systematic SAR studies established that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had a significant influence on the anti-influenza activity across the compound library [1].

Antiviral Drug Discovery H5N1 Influenza Furan-carboxamide Inhibitors

Linker Architecture Differentiation: Hydroxyalkyl-Pentyl-Thiophene vs. Thioether-Ethyl Linkers in Published Leads

The target compound possesses a structurally unique linker topology consisting of a 5-carbon pentyl chain with a terminal hydroxyl group and a pendant thiophene ring at position 3, contrasting sharply with the thioether-ethyl-aromatic linkers employed in the published H5N1 lead compounds 1a and 1b [1]. This linker divergence is pharmacologically meaningful: the published SAR demonstrated that linker composition directly modulates anti-H5N1 potency (e.g., 4-nitrobenzylthio linker in 1a, EC₅₀ = 1.25 μM, vs. benzylthio linker in 1b, EC₅₀ = 7.716 μM—a 6.2-fold difference arising from a single nitro group substitution on the terminal aryl ring) [1]. The target compound's pentyl linker provides 3 additional methylene units of flexibility compared to the ethyl linkers in compounds 1a and 1b (5-atom chain vs. 2-atom chain), and introduces hydrogen-bond donor/acceptor capacity via the hydroxyl group and amide functionality—features absent in the thioether-linked series .

Medicinal Chemistry Linker SAR Physicochemical Property Optimization

Dual Heterocycle Architecture: Furan-Thiophene vs. Furan-Aryl/Pyridine Comparators in Pharmacologically Relevant Chemical Space

The target compound incorporates both a 2,5-dimethylfuran ring and a thiophene ring within a single molecular entity—an architecture that distinguishes it from the majority of published 2,5-dimethylfuran-3-carboxamide analogs, which typically pair the furan core with a single aryl, pyridyl, or benzothiazole substituent [1]. Published structural analysis of furan/thiophene-2-carboxamide derivatives has established that compounds incorporating both heterocyclic moieties demonstrate distinct enzyme inhibition profiles: compounds 1 (furan-thiophene carboxamide) and 3 (thiophene-furan carboxamide) showed differentiated urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibitory activities compared to the homodimeric furan-furan analog 2, with the mixed heterocycle compounds (1 and 3) identified as the more promising structures for developing potent pharmaceutical agents [2]. The target compound is the only commercially cataloged entity that combines the anti-H5N1-validated 2,5-dimethylfuran core with a thiophene-terminated side chain via a flexible, functionalized linker.

Fragment-Based Drug Discovery Heterocyclic SAR Biological Target Engagement

Evidence Transparency: Reporting Gap Between Structural Uniqueness and Direct Pharmacological Characterization

An important caveat for procurement decisions: no peer-reviewed publication, patent, or public bioassay database currently reports direct biological activity data (IC₅₀, EC₅₀, Kd, or % inhibition at any target) for this specific compound (CAS 2034241-29-5) . The differentiation claims advanced in this guide rest on structural comparisons with published SAR data from closely related 2,5-dimethylfuran-3-carboxamide derivatives [1] and on enzyme inhibition data from furan/thiophene-2-carboxamide hybrid compounds [2], all operating at the class-level inference tier. This gap is typical for early-stage screening compounds sourced from commercial compound libraries, and users should factor the absence of direct pharmacological validation into their procurement risk calculus—particularly if comparing against analogs that already possess published activity data.

Chemical Probe Development Procurement Risk Assessment Screening Library Design

Best-Fit Research and Industrial Application Scenarios for N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide


De Novo Anti-Influenza A (H5N1) Screening and Lead Optimization Using a Validated Chemotype Scaffold

The compound is optimally deployed as a screening hit identification or SAR expansion candidate in anti-H5N1 drug discovery programs. Its 2,5-dimethylfuran-3-carboxamide core directly mirrors the pharmacophore of the published lead compound 1a (EC₅₀ = 1.25 μM against H5N1 in MDCK cells) while providing a structurally novel linker topology (pentyl-hydroxy-thiophene vs. thioether-ethyl-aryl) that enables exploration of underexploited chemical space within a validated target class [1]. Academic and industrial virology groups seeking to diversify their furan-carboxamide compound collections beyond the narrow linker scope of the published series will find this compound to be the most structurally differentiated commercially available analog retaining the critical 2,5-dimethyl substitution pattern.

Fragment- and Structure-Based Drug Design Leveraging Dual Heterocycle Pharmacophores

The compound's dual furan-thiophene architecture makes it a valuable probe for fragment-based screening and computational docking campaigns targeting enzymes where mixed heterocycle carboxamides have demonstrated activity, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease [2]. Published enzyme kinetic data on structurally related furan/thiophene-2-carboxamide hybrids have confirmed that mixed heterocycle compounds (furan-thiophene and thiophene-furan) exhibit distinct and therapeutically relevant enzyme inhibition profiles compared to homodimeric analogs [2]. Procurement for fragment library expansion or focused enzyme inhibitor screening is supported by class-level evidence of target engagement potential across multiple enzyme families.

Pharmacokinetic Property Profiling: Evaluating Hydroxyalkyl Linker Contributions to Solubility and Permeability

The target compound's hydroxy-functionalized pentyl linker offers a distinct physicochemical profile compared to the hydrophobic thioether linkers in published leads [1]. Medicinal chemistry groups conducting systematic ADME/PK profiling of furan-carboxamide series can use this compound to assess the impact of hydroxyl group introduction on aqueous solubility, logP, and Caco-2 permeability relative to comparator compounds lacking hydrogen-bond donors on the linker chain. The 5-atom linker length also provides a useful midpoint for evaluating chain-length-dependent property trends, complementing shorter-chain (ethyl) analogs from the published literature.

Compound Library Procurement for Diversity-Oriented Synthesis and Scaffold Hopping Programs

For commercial screening library vendors and academic compound management facilities, this compound fills a structural gap not addressed by other commercially available 2,5-dimethylfuran-3-carboxamide analogs: it uniquely combines the dimethylfuran core with a thiophene-terminated, hydroxy-functionalized C5 linker, whereas other catalog compounds in this substructure class either lack the dimethyl substitution, use different heterocycle pairings (e.g., pyridine, benzothiazole), or employ shorter/less functionalized linkers [1]. Its procurement thus increases the scaffold diversity metric of screening collections without introducing redundancy with existing library members.

Quote Request

Request a Quote for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.